Library Screening: PL1 Outperforms All Phospholipid (PL2–PL18) and Glycolipid (GL1–GL16) Derivatives in T-Cell mRNA Delivery
In a head-to-head library screening of 18 phospholipid derivatives (PL1–PL18) and 16 glycolipid derivatives (GL1–GL16), PL1 nanoparticles demonstrated the highest delivery efficiency of firefly luciferase (FLuc) mRNA to E.G7 T-lymphocyte cells, as measured by luminescence intensity [1]. All lipids were formulated under identical conditions with FLuc mRNA. PL1 was selected as the lead candidate based on this quantitative ranking for all subsequent in vitro and in vivo experiments [1].
| Evidence Dimension | In vitro FLuc mRNA delivery efficiency in E.G7 T-lymphocyte cells |
|---|---|
| Target Compound Data | PL1: Highest luminescence intensity among all 34 tested compounds (PL1–PL18 and GL1–GL16) |
| Comparator Or Baseline | PL2–PL18 and GL1–GL16: Lower luminescence intensity; specific fold-differences available in Fig. 2a source data |
| Quantified Difference | PL1 ranked #1 out of 34 library members; exact fold-difference values available in source data files (Fig. 2a) |
| Conditions | E.G7 T-lymphocyte cell line; FLuc mRNA formulated with each lipid derivative; luminescence measured post-transfection; pH 3 formulation buffer; n = independent replicates |
Why This Matters
This library-wide screening data provides direct evidence that PL1 is the optimal candidate within its structural class for T-cell mRNA delivery, supporting its selection as the lead compound for procurement when T-cell targeting is the primary application.
- [1] Yang, X. et al. Biomimetic nanoparticles deliver mRNAs encoding costimulatory receptors and enhance T cell mediated cancer immunotherapy. Nature Communications 12, 7264 (2021). Fig. 2a and Supplementary Fig. 2. View Source
